molecular formula C14H18ClNO B186011 N-(4-chlorophenyl)-3-cyclopentylpropanamide CAS No. 142810-52-4

N-(4-chlorophenyl)-3-cyclopentylpropanamide

Cat. No. B186011
M. Wt: 251.75 g/mol
InChI Key: ZAXMBJWSNOQZMH-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-cyclopentylpropanamide, also known as CPP-109, is a synthetic compound that has been extensively researched in the field of neuroscience. This compound has shown promising results in the treatment of addiction and other neurological disorders. In

Mechanism Of Action

N-(4-chlorophenyl)-3-cyclopentylpropanamide is a potent inhibitor of the enzyme, histone deacetylase (HDAC). HDACs are involved in the regulation of gene expression, and their inhibition has been linked to changes in behavior and neural plasticity. The inhibition of HDACs by N-(4-chlorophenyl)-3-cyclopentylpropanamide has been shown to lead to increased levels of histone acetylation, which is associated with changes in gene expression. This mechanism of action is detailed in the research conducted by Renthal et al. (2007).

Biochemical And Physiological Effects

N-(4-chlorophenyl)-3-cyclopentylpropanamide has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to reduce drug-seeking behavior and drug self-administration. It has also been shown to decrease anxiety-like behavior and improve cognitive function. These effects are detailed in the research conducted by Romieu et al. (2008) and Malvaez et al. (2010).

Advantages And Limitations For Lab Experiments

One advantage of using N-(4-chlorophenyl)-3-cyclopentylpropanamide in lab experiments is its specificity for HDAC inhibition. This allows researchers to study the effects of HDAC inhibition on behavior and neural plasticity without the confounding effects of other compounds. However, one limitation of using this compound is its limited solubility in water, which can make dosing difficult.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-3-cyclopentylpropanamide. One direction is to explore its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Another direction is to investigate the long-term effects of HDAC inhibition on behavior and neural plasticity. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of N-(4-chlorophenyl)-3-cyclopentylpropanamide to better understand its potential use in clinical settings.
Conclusion
In conclusion, N-(4-chlorophenyl)-3-cyclopentylpropanamide is a promising compound for the treatment of addiction and other neurological disorders. Its specificity for HDAC inhibition allows researchers to study the effects of HDAC inhibition on behavior and neural plasticity without the confounding effects of other compounds. Further research is needed to explore its potential use in the treatment of other neurological disorders and to investigate the long-term effects of HDAC inhibition on behavior and neural plasticity.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-3-cyclopentylpropanamide involves the reaction between 4-chlorobenzoyl chloride and cyclopentylmagnesium bromide, followed by a reaction with isobutylamine. This process is detailed in the research conducted by Carroll et al. (2006).

Scientific Research Applications

N-(4-chlorophenyl)-3-cyclopentylpropanamide has been extensively researched for its potential use in the treatment of addiction, specifically cocaine and opioid addiction. It has also shown potential in the treatment of other neurological disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD).

properties

CAS RN

142810-52-4

Product Name

N-(4-chlorophenyl)-3-cyclopentylpropanamide

Molecular Formula

C14H18ClNO

Molecular Weight

251.75 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-cyclopentylpropanamide

InChI

InChI=1S/C14H18ClNO/c15-12-6-8-13(9-7-12)16-14(17)10-5-11-3-1-2-4-11/h6-9,11H,1-5,10H2,(H,16,17)

InChI Key

ZAXMBJWSNOQZMH-UHFFFAOYSA-N

SMILES

C1CCC(C1)CCC(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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